BenchChemオンラインストアへようこそ!

BN82002 hydrochloride

CDC25 Phosphatase Cancer Cell Cycle

Choose BN82002 hydrochloride for its unique irreversible pan-CDC25 inhibition and validated in vivo efficacy in tumor xenograft models. This hydrochloride salt ensures enhanced stability compared to the free base. Its characterized selectivity over CD45 and tractable scaffold also make it the superior choice for targeted oncology, inflammation, and medicinal chemistry studies.

Molecular Formula C19H26ClN3O4
Molecular Weight 395.9 g/mol
Cat. No. B1256705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBN82002 hydrochloride
SynonymsBN 82002
BN82002
Molecular FormulaC19H26ClN3O4
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C19H25N3O4.ClH/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25;/h5-8,11-12,23H,9-10,13H2,1-4H3;1H
InChIKeyFGPZRTQNJSSCAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BN82002 Hydrochloride: A Broad-Spectrum CDC25 Phosphatase Inhibitor with Verified In Vivo Antitumor Activity


BN82002 hydrochloride (also known as CDC25 Phosphatase Inhibitor I) is a synthetic, cell-permeable ortho-hydroxybenzylamino compound [1]. It functions as a potent, selective, and irreversible inhibitor of the CDC25 dual-specificity phosphatase family (IC50 range: 2.4–6.3 µM across CDC25A, B, and C isoforms) [1]. The hydrochloride salt form is preferred for its enhanced stability over the free base, which is prone to degradation, while retaining identical biological activity . BN82002 disrupts cell cycle progression, impairs tumor cell proliferation, and has demonstrated in vivo efficacy by reducing tumor growth in human xenograft mouse models [1].

Critical Differentiation of BN82002 Hydrochloride: Why In-Class Substitution Risks Experimental Inconsistency


While several small-molecule inhibitors target CDC25 phosphatases, their mechanistic, selectivity, and potency profiles differ substantially, precluding simple interchangeability. For instance, BN82002 hydrochloride exhibits a unique combination of broad-spectrum, irreversible inhibition of CDC25A, B, and C with moderate micromolar potency and a defined selectivity window over the off-target phosphatase CD45 . In contrast, the widely used comparator NSC 663284 (a quinolinedione derivative) displays significantly higher potency (sub-micromolar IC50/Ki) and a mixed competitive mechanism, but also introduces distinct off-target activities such as NSD2 inhibition at comparable concentrations, thereby altering the experimental phenotype . Furthermore, BN82002 possesses a chemically distinct and accessible scaffold that has served as a lead structure for further optimization, whereas other inhibitors like menadione exhibit weaker activity in head-to-head assays [1][2]. Therefore, selecting BN82002 hydrochloride is justified only when the research objective specifically requires its characteristic inhibitory fingerprint—a moderately potent, irreversible, pan-CDC25 blockade with a defined selectivity ratio over CD45.

Quantitative Differentiation Guide: BN82002 Hydrochloride vs. Key Comparator NSC 663284 and In-Class Analogs


Inhibitory Potency and Isoform Selectivity Profile: BN82002 HCl vs. NSC 663284

BN82002 hydrochloride exhibits broad-spectrum but moderate inhibition of CDC25 isoforms (IC50 range: 2.4–6.3 µM) . In comparison, NSC 663284 is a much more potent inhibitor, with an IC50 of 0.21 µM for CDC25B2 and Ki values of 0.029 µM, 0.095 µM, and 0.089 µM for CDC25A, B2, and C, respectively . This ~11- to 80-fold difference in potency dictates that the two inhibitors are not functionally equivalent; BN82002's moderate potency may be advantageous in assays requiring a weaker, more tunable inhibition profile to avoid complete pathway shutdown.

CDC25 Phosphatase Cancer Cell Cycle

Mechanism of Inhibition: Irreversible vs. Mixed-Competitive Kinetics

BN82002 acts as an irreversible (covalent) inhibitor of CDC25 phosphatases, whereas NSC 663284 displays mixed-competitive kinetics . Irreversible inhibition results in sustained target suppression even after compound washout, a property that may be critical for experimental designs involving extended timepoints or in vivo studies where constant drug exposure cannot be maintained. In contrast, the mixed-competitive mechanism of NSC 663284 allows for a dynamic equilibrium between enzyme, substrate, and inhibitor, making its effects more readily reversible upon removal of the drug source.

CDC25 Phosphatase Irreversible Inhibitor Mechanism of Action

Selectivity Against Off-Target Phosphatase CD45: BN82002 HCl vs. NSC 663284

Selectivity profiles against the related tyrosine phosphatase CD45 differ between the two compounds. BN82002 hydrochloride displays approximately 20-fold greater selectivity for CDC25 over CD45 . In contrast, NSC 663284's selectivity profile is characterized against VHR and PTP1B, with reported 20-fold and >450-fold selectivity over those phosphatases, respectively, but a direct CD45 comparison is not a standard part of its profile . For experiments where CD45 is a primary off-target concern, BN82002's defined selectivity window provides a clear rationale for its selection over NSC 663284.

Selectivity CD45 Phosphatase Inhibitor

Cell-Based Antiproliferative Activity: BN82002 HCl vs. Menadione

In a direct enzymatic comparison using recombinant CDC25C, BN82002 (the free base) demonstrated an IC50 of 5.4 µM, whereas the early-generation comparator menadione (vitamin K3) showed an IC50 of 18.8 µM under identical assay conditions [1]. This indicates that BN82002 is approximately 3.5-fold more potent than menadione in inhibiting CDC25C phosphatase activity. This quantitative difference establishes BN82002 hydrochloride as a superior tool compound for CDC25 inhibition studies compared to menadione.

Antiproliferative Cancer Cell Lines Menadione

In Vivo Antitumor Efficacy: BN82002 HCl in MIA PaCa-2 Pancreatic Cancer Xenograft Model

BN82002 demonstrates verified in vivo antitumor activity. In athymic mice xenografted with the human pancreatic cancer cell line MIA PaCa-2, intraperitoneal administration of BN82002 at a dose of 15 mg/kg resulted in reduced tumor growth compared to vehicle-treated controls . This in vivo validation distinguishes BN82002 from many other CDC25 inhibitors that lack such robust animal model data. For example, while NSC 663284 is a potent in vitro inhibitor, its primary in vivo characterization is limited to its effect in the NCI-60 tumor cell panel (mean IC50 = 1.5 µM) rather than detailed xenograft studies .

In Vivo Xenograft Pancreatic Cancer

Unique Off-Target Activity: AKT2 Inhibition and Anti-Inflammatory Effects

Beyond its primary CDC25 target, BN82002 has been shown to selectively suppress AKT2 kinase activity and reduce inflammatory responses in LPS-stimulated macrophages. In a murine sepsis model, pretreatment with BN82002 (20 mg/kg, i.p.) significantly reduced lung, kidney, and liver damage, decreased serum levels of TNF-α, IL-1β, and nitric oxide, and improved survival [1][2]. This polypharmacology is not reported for key comparators like NSC 663284, making BN82002 a uniquely valuable tool for studies intersecting cell cycle regulation and inflammatory signaling, or for exploring AKT2-dependent pathways.

AKT2 Inflammation Sepsis

Optimal Application Scenarios for BN82002 Hydrochloride Based on Quantified Differentiation


Validating CDC25 as a Therapeutic Target in In Vivo Oncology Models

BN82002 hydrochloride is the preferred tool for in vivo proof-of-concept studies where the primary objective is to validate CDC25 phosphatase inhibition as an anticancer strategy. Its demonstrated ability to reduce tumor growth in a human pancreatic cancer xenograft model (MIA PaCa-2, 15 mg/kg i.p.) provides a critical translational bridge that many other CDC25 inhibitors, including the more potent NSC 663284, lack . This in vivo activity, combined with its irreversible mechanism that ensures sustained target suppression, makes it ideal for long-term dosing studies in animal models.

Investigating the Intersection of Cell Cycle and Inflammatory Signaling

For researchers exploring the crosstalk between cell cycle regulation and innate immunity, BN82002 hydrochloride offers a unique dual-targeting capability. Its primary CDC25 inhibition is complemented by a verified secondary activity: selective suppression of AKT2 and the downstream NF-κB pathway [1][2]. This polypharmacology enables studies in models of sepsis and inflammation, where BN82002 has been shown to reduce tissue damage and improve survival. No such activity is reported for the comparator NSC 663284, making BN82002 the only logical choice for this specific research niche.

Selective CDC25 Inhibition When CD45 Off-Target Activity is a Concern

In cellular assays where modulation of the tyrosine phosphatase CD45 could confound results (e.g., in certain immune cell studies), BN82002 hydrochloride provides a quantifiable advantage. Its defined ~20-fold selectivity window over CD45 allows researchers to estimate the concentration range where CDC25 inhibition is the dominant pharmacological effect. The comparator NSC 663284 lacks a similarly well-characterized selectivity profile for CD45, introducing greater uncertainty in data interpretation in these specific contexts.

Chemical Biology and Medicinal Chemistry Lead Optimization Programs

BN82002 serves as an established lead compound in medicinal chemistry campaigns aimed at developing novel CDC25 inhibitors. Its chemically accessible ortho-hydroxybenzylamino scaffold has been used to generate targeted libraries for structure-activity relationship (SAR) studies [3]. In contrast, the quinone-based scaffold of NSC 663284 has been associated with potential cytotoxicity and redox-cycling liabilities that can complicate SAR interpretation. Researchers focused on developing new chemical entities will find BN82002 to be a more tractable and better-characterized starting point for optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BN82002 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.